molecular formula C20H18ClN3O2S B15132655 2-((6-Chloro-4-phenylquinazolin-2-yl)thio)-1-morpholinoethanone

2-((6-Chloro-4-phenylquinazolin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B15132655
M. Wt: 399.9 g/mol
InChI Key: JBQILUSKPXOSJK-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a quinazoline core, a morpholine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe sulfanyl group is then attached to the quinazoline ring, and finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity, while the morpholine ring can improve solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of a quinazoline core, a sulfanyl group, and a morpholine ring. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18ClN3O2S/c21-15-6-7-17-16(12-15)19(14-4-2-1-3-5-14)23-20(22-17)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2

InChI Key

JBQILUSKPXOSJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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